5-(Cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid 5-(Cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670508
InChI: InChI=1S/C11H15NO2/c1-7-10(11(13)14)6-9(12(7)2)5-8-3-4-8/h6,8H,3-5H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

5-(Cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

CAS No.:

Cat. No.: VC17670508

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

5-(Cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 5-(cyclopropylmethyl)-1,2-dimethylpyrrole-3-carboxylic acid
Standard InChI InChI=1S/C11H15NO2/c1-7-10(11(13)14)6-9(12(7)2)5-8-3-4-8/h6,8H,3-5H2,1-2H3,(H,13,14)
Standard InChI Key ARUBWUOICYQFDE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(N1C)CC2CC2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at three positions:

  • 1-position: Cyclopropylmethyl group (CH2C3H5-\text{CH}_2\text{C}_3\text{H}_5)

  • 2- and 5-positions: Methyl groups (CH3-\text{CH}_3)

  • 3-position: Carboxylic acid (-\text{COOH)

The cyclopropylmethyl group introduces steric and electronic effects that influence reactivity, while the carboxylic acid enables hydrogen bonding and salt formation.

Table 1: Key Structural Data

PropertyValueSource
CAS Number13657-17-5
Molecular FormulaC11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_{2}
Molecular Weight193.24 g/mol
SMILES NotationCC1=CC(=C(N1CC2CC2)C)C(=O)O
InChIKeyIRPSDSAYDMWHCN-UHFFFAOYSA-N

Spectroscopic Characteristics

  • NMR: The 1H^1\text{H}-NMR spectrum (300 MHz) shows signals for the cyclopropylmethyl protons (δ 0.5–1.2 ppm), pyrrole ring protons (δ 6.4–7.6 ppm), and methyl groups (δ 1.9–2.3 ppm) .

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/zm/z 193.11 .

Synthesis and Preparation

Hydrolysis of Ethyl Esters

A common synthesis route involves alkaline hydrolysis of the corresponding ethyl ester. For example, ethyl 5-(cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is refluxed with aqueous sodium hydroxide (10%) in ethanol, followed by acidification to yield the carboxylic acid .

Table 2: Reaction Conditions for Hydrolysis

ParameterValueYield
SolventEthanol/Water (1:1)95%
TemperatureReflux (78–100°C)-
Reaction Time3–4 hours-
CatalystNaOH (10% aqueous)-

Alternative Pathways

  • Knorr Pyrrole Synthesis: Cyclocondensation of α-aminoketones with cyclopropylmethyl-substituted β-ketoesters.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling to introduce the cyclopropylmethyl group .

Biological Activities

EZH2 Inhibition

Pyrrole-3-carboxylic acid derivatives, including structural analogs of 5-(cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, exhibit inhibitory activity against Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase overexpressed in cancers. In vitro assays demonstrate IC50_{50} values in the micromolar range, suggesting potential as anticancer agents .

Antibacterial Properties

The carboxylic acid moiety enhances binding to bacterial enzymes, such as DNA gyrase. Comparative studies show moderate activity against Gram-positive strains (MIC: 32–64 µg/mL) .

Applications in Medicinal Chemistry

Prodrug Development

The carboxylic acid group facilitates prodrug design via esterification or amidation. For instance, conversion to methyl esters improves membrane permeability, enabling targeted delivery .

Metal Coordination

The compound acts as a ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) due to its pyrrole nitrogen and carboxylate oxygen atoms. Such complexes are explored for catalytic and antimicrobial applications .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

Compound NameCAS NumberKey DifferencesBiological Activity
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid253870-02-9Formyl group at 5-positionAnticancer (Sunitinib intermediate)
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid3807-56-5Phenyl substituent at 1-positionAnti-inflammatory

The cyclopropylmethyl group in 5-(cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid confers enhanced metabolic stability compared to alkyl or aryl substituents, as evidenced by in vitro microsomal assays .

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